molecular formula C10H5BrFN3S B1438233 2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole CAS No. 1094275-22-5

2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole

Cat. No.: B1438233
CAS No.: 1094275-22-5
M. Wt: 298.14 g/mol
InChI Key: LWJWCCHXBWTTRP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound exhibits inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By binding to the active site of COX-2, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, it has been reported to interact with transforming growth factor beta (TGF-β) type I receptor kinase, modulating cell signaling pathways involved in cell proliferation and differentiation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by activating caspase-3 and promoting phosphatidylserine externalization . It also downregulates the expression of cyclin D1, a protein essential for cell cycle progression, leading to cell cycle arrest . Furthermore, this compound has been shown to inhibit the growth of microbial cells, including bacteria and fungi, by disrupting their cell membranes and interfering with essential metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes and receptors, forming stable complexes that inhibit their activity . For example, its interaction with COX-2 involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and prevent substrate access . Additionally, the compound’s binding to TGF-β type I receptor kinase involves strong hydrogen bonding and hydrophobic interactions, leading to the inhibition of downstream signaling pathways . These molecular interactions result in the modulation of gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its inhibitory effects on COX-2 and TGF-β type I receptor kinase are sustained, leading to prolonged anti-inflammatory and antiproliferative effects . The compound’s efficacy may decrease over time due to potential metabolic degradation and the development of cellular resistance mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory and anticancer activities without significant toxicity . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of target binding sites . Careful dosage optimization is essential to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of the compound, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further conjugated with glucuronic acid or sulfate for excretion . The compound’s metabolism can influence its pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, transporters such as ATP-binding cassette (ABC) transporters may facilitate its efflux from cells, affecting its intracellular concentration and distribution . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with enzymes and signaling proteins, modulating their activity . In the nucleus, it may influence gene expression by binding to transcription factors or DNA . Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole with an appropriate bromo ketone under microwave irradiation. The reaction is carried out in dimethylformamide (DMF) as a solvent, and the mixture is irradiated in a microwave oven for 4-7 minutes at 640 watts . The completion of the reaction is monitored by thin-layer chromatography (TLC) using a chloroform and methanol (9:1) eluent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole stands out due to its unique combination of a bromine atom and a fluorophenyl group, which contributes to its distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-bromo-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFN3S/c11-9-14-15-5-8(13-10(15)16-9)6-1-3-7(12)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJWCCHXBWTTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole
Reactant of Route 2
2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole
Reactant of Route 3
2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole

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